molecular formula C38H58NO9P B018446 1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine CAS No. 103583-11-5

1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine

Cat. No. B018446
CAS RN: 103583-11-5
M. Wt: 721.9 g/mol
InChI Key: BQFHKXKKCMCMST-JACXTXNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine (PBB-PC) is a synthetic phospholipid that has been extensively studied for its potential applications in various fields of scientific research. It is a modified version of natural phosphatidylcholine, which is a major component of cell membranes. PBB-PC has been shown to have unique properties that make it a valuable tool for investigating biological processes and developing new therapies.

Mechanism of Action

1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine is thought to exert its effects through interactions with cell membranes. It has been shown to alter the physical properties of membranes, including fluidity and permeability, which can affect cellular processes such as signaling and transport. 1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine has also been shown to modulate the activity of membrane-associated enzymes and ion channels.
Biochemical and Physiological Effects
1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of phospholipase A2, an enzyme involved in inflammation and lipid metabolism. Additionally, 1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine has been shown to have anti-tumor activity in vitro and in vivo. 1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine has several advantages for use in laboratory experiments. It is a stable and well-characterized compound that can be easily synthesized and modified. 1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine is also highly biocompatible and non-toxic, making it suitable for use in cell and animal studies. However, one limitation of 1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine is its relatively high cost compared to other phospholipids.

Future Directions

There are several potential future directions for research involving 1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine. One area of interest is the development of new drug delivery systems using 1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine as a carrier. Another potential application is the use of 1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine as an imaging agent for diagnostic purposes. Additionally, further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine.

Synthesis Methods

1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine can be synthesized through a multistep process involving the reaction of palmitoyl chloride with benzoyl chloride followed by the reaction with phosphatidylcholine. The final product is purified through chromatography and characterized using various analytical techniques such as HPLC and NMR spectroscopy.

Scientific Research Applications

1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine has been used extensively in scientific research for various applications. It has been used as a probe to study the structure and function of cell membranes, including the effects of lipid composition on membrane properties. 1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine has also been used as a drug delivery vehicle, as it can be modified to target specific cells or tissues. Additionally, 1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine has been used in the development of new imaging agents for diagnostic purposes.

properties

CAS RN

103583-11-5

Product Name

1-Palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine

Molecular Formula

C38H58NO9P

Molecular Weight

721.9 g/mol

IUPAC Name

[(2R)-2-(4-benzoylbenzoyl)oxy-3-hexadecanoyloxypropyl] 2-[tris(tritritiomethyl)azaniumyl]ethyl phosphate

InChI

InChI=1S/C38H58NO9P/c1-5-6-7-8-9-10-11-12-13-14-15-16-20-23-36(40)45-30-35(31-47-49(43,44)46-29-28-39(2,3)4)48-38(42)34-26-24-33(25-27-34)37(41)32-21-18-17-19-22-32/h17-19,21-22,24-27,35H,5-16,20,23,28-31H2,1-4H3/t35-/m1/s1/i2T3,3T3,4T3

InChI Key

BQFHKXKKCMCMST-JACXTXNKSA-N

Isomeric SMILES

[3H]C([3H])([3H])[N+](CCOP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(C([3H])([3H])[3H])C([3H])([3H])[3H]

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Other CAS RN

103583-11-5

synonyms

1-palmitoyl-2-(4-benzoyl)benzoyl-3-phosphatidylcholine
1-PBBPC

Origin of Product

United States

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